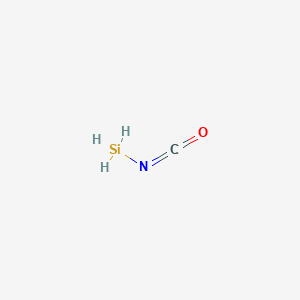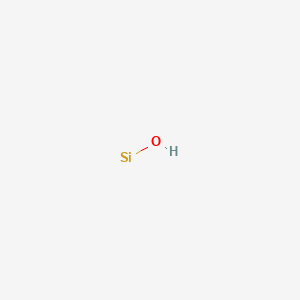acetate](/img/structure/B228245.png)
Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune response and have been investigated for their efficacy in treating a variety of autoimmune and inflammatory diseases.
Mecanismo De Acción
Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate exerts its therapeutic effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of several cytokines, including interleukins and interferons. By blocking JAK activity, Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis and psoriasis, the compound has been shown to reduce inflammation and improve clinical symptoms. Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate has also been shown to reduce the severity of colitis in mice, indicating its potential efficacy in treating inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate is its specificity for JAK enzymes, which allows for targeted modulation of the immune response. This specificity also reduces the risk of off-target effects and toxicity. However, the use of JAK inhibitors like Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate may also have limitations, such as the potential for increased risk of infections due to the suppression of the immune response.
Direcciones Futuras
There are several future directions for research on Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate and other JAK inhibitors. One area of interest is the potential use of these compounds in combination with other immunomodulatory agents, such as biologics or small molecule inhibitors. Another area of research is the investigation of JAK inhibitors in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Additionally, there is ongoing research on the safety and efficacy of JAK inhibitors in long-term use, as well as the potential for resistance to develop over time.
Métodos De Síntesis
The synthesis of Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate involves several steps, including the reaction of 2-chloro-4,5-difluorobenzoic acid with phenylacetic acid to form the corresponding anhydride. This anhydride is then reacted with isopentylamine to yield the final product. The synthesis of Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate has been optimized to produce high yields and purity, and the compound is now commercially available for research purposes.
Aplicaciones Científicas De Investigación
Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to modulate the immune response by inhibiting the activity of JAK enzymes, which play a key role in cytokine signaling and immune cell proliferation.
Propiedades
Fórmula molecular |
C20H20ClF2NO3 |
|---|---|
Peso molecular |
395.8 g/mol |
Nombre IUPAC |
3-methylbutyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-2-phenylacetate |
InChI |
InChI=1S/C20H20ClF2NO3/c1-12(2)8-9-27-20(26)18(13-6-4-3-5-7-13)24-19(25)14-10-16(22)17(23)11-15(14)21/h3-7,10-12,18H,8-9H2,1-2H3,(H,24,25) |
Clave InChI |
MWJKKWUGTAUTMQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
SMILES canónico |
CC(C)CCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)




![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)

![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)



![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)